

initial studies on fenazaquin acaricidal activity

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An In-depth Technical Guide to the Initial Acaricidal Studies of Fenazaquin

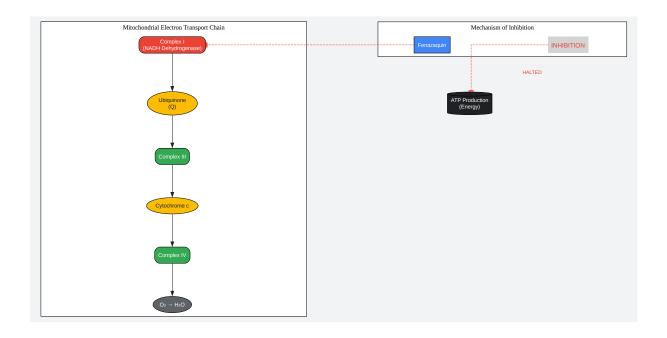
Introduction

Fenazaquin is a broad-spectrum, non-systemic acaricide belonging to the quinazoline chemical class.[1][2] It is utilized for the control of a wide array of phytophagous mites that infest various agricultural crops, including fruits, vegetables, nuts, and ornamentals.[3][4] **Fenazaquin** demonstrates efficacy through both contact and ingestion, affecting all life stages of mites, including eggs (ovicidal activity), larvae, nymphs, and adults.[5][6] This technical guide provides a comprehensive overview of the initial studies on **fenazaquin**'s acaricidal activity, focusing on its mode of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Core Mechanism: Mode of Action

Fenazaquin's primary mode of action is the inhibition of the mitochondrial electron transport chain (METC) at Complex I (NADH:ubiquinone oxidoreductase).[7][8] This disruption halts the production of ATP, the primary energy currency of the cell, leading to metabolic failure and eventual death of the mite.[9] This mechanism classifies **fenazaquin** as a Mitochondrial Electron Transport Inhibitor (METI).[3][8]





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Caption: Fenazaquin's mode of action via inhibition of Complex I in the electron transport chain.

Quantitative Efficacy Data

Initial research focused on quantifying the lethal and sublethal effects of **fenazaquin** on target mite species, primarily the two-spotted spider mite (Tetranychus urticae), a common agricultural pest.

Table 1: Lethal Toxicity of Fenazaquin

This table summarizes the key metrics for the lethal activity of **fenazaquin** against adult mites.



Mite Species	Metric	Value	Conditions	Reference
Tetranychus urticae	LC50	1.440 mg L ⁻¹	Laboratory Bioassay	[10]
Tetranychus urticae	LT50	~8 hours	1.50 mg L ⁻¹ concentration	[10]
Panonychus citri	LC50	Higher than Acequinocyl	Laboratory Bioassay	[11]
Varroa destructor	Efficacy	>80% reduction	Semi-field evaluation	[12]

Table 2: Ovicidal and Adulticidal Activity in Field and Lab Studies

Fenazaquin exhibits strong ovicidal (egg-killing) properties and provides effective control of adult mites in various formulations and application rates.

Mite Species	Formulation	Dosage	Activity	Reference
Tetranychus urticae	10 EC	75-150 g a.i. ha ⁻¹	>70% egg mortality	[10]
Tetranychus urticae	18.3% w/w (200 SC)	1.25 ml L ⁻¹	100% adult mortality (24h)	[13]
Red Spider Mite (Tea)	10% EC	400 ml acre ⁻¹	Effective control	[9]
Yellow Mite (Chilli)	10% EC	500 ml acre ⁻¹	Effective control	[9]
Tetranychus urticae (Tomato)	200 SC	625 ml ha ^{−1}	Significant population reduction	[14]

Table 3: Sublethal Effects on Mite Life Table Parameters



Even at concentrations that are not immediately lethal, **fenazaquin** can have significant negative impacts on the population dynamics of mites.

Mite Species	Concentration	Parameter Affected	Observed Effect	Reference
Tetranychus urticae	LC10, LC20, LC30	Developmental Period	Increased (prolonged)	[1]
Tetranychus urticae	LC20, LC30	Intrinsic Rate of Increase (r)	Significantly reduced	[1]
Tetranychus urticae	LC20, LC30	Net Reproductive Rate (R ₀)	Significantly reduced	[1]
Panonychus citri	LC20, LC30	Total Fecundity	Considerably decreased	[11]
Amblyseius swirskii (Predatory Mite)	LC10, LC20, LC30	Intrinsic Rate of Increase (r)	Significantly decreased	[15]

Experimental Protocols

The evaluation of **fenazaquin**'s acaricidal properties relies on standardized laboratory and field methodologies designed to assess toxicity and efficacy.

Laboratory Bioassay: Leaf Disc Method

This is a common method for determining the contact and residual toxicity of an acaricide against mites like Tetranychus urticae.

Methodology:

 Mite Rearing: A healthy, age-standardized population of the target mite species is reared on a suitable host plant (e.g., bean plants, Vigna unguiculata) under controlled laboratory conditions (e.g., 25 ± 2°C, 55 ± 5% RH).[6][16]

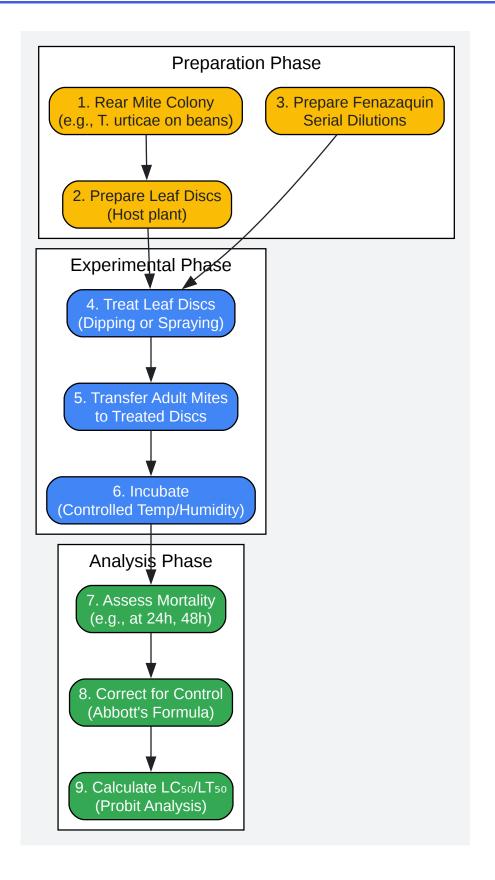
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- Preparation of Test Arenas: Leaf discs (e.g., 3 cm diameter) are cut from untreated host plant leaves. These discs are placed with the lower surface facing up on a layer of wet cotton or agar in a Petri dish to keep them turgid and confine the mites.[16]
- Acaricide Application: A range of fenazaquin concentrations is prepared by diluting a stock solution. The leaf discs are treated by dipping them into the respective test solutions for a short duration or by spraying. Control discs are treated with water or a solvent blank.[17]
- Mite Exposure: Once the treated discs are dry, a specific number of adult female mites (e.g., 20-30) are transferred onto each disc.[16]
- Incubation: The Petri dishes are sealed (with ventilation) and kept in a growth chamber under controlled temperature, humidity, and photoperiod.[1][16]
- Mortality Assessment: Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours)
 post-exposure. Mites are considered dead if they are unable to move a leg when lightly
 prodded with a fine brush.[13]
- Data Analysis: Mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate lethal concentration (LC) values, such as the LC₅₀.[13]





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Caption: Standard experimental workflow for a leaf disc acaricide bioassay.



Ovicidal Activity Assay

This protocol specifically measures the effect of the acaricide on mite eggs.

Methodology:

- Egg Collection: Adult female mites are placed on leaf discs and allowed to lay eggs for a limited period (e.g., 24 hours). The adult mites are then removed, leaving behind eggs of a known age.[10]
- Application: The leaf discs containing the eggs are treated with different concentrations of fenazaquin as described in the leaf disc method.
- Incubation: The treated discs are incubated under controlled conditions until the eggs in the control group have hatched.
- Assessment: The number of hatched and unhatched eggs is counted on each disc. Efficacy
 is calculated as the percentage of egg mortality.[10]

Field Efficacy Trials

Field trials are essential to evaluate the performance of an acaricide under real-world agricultural conditions.

Methodology:

- Plot Design: The experiment is set up in a crop field with a natural or augmented mite population. A randomized block design is typically used with multiple replicate plots for each treatment.
- Treatments: Treatments include different application rates of **fenazaquin** (e.g., in g a.i. ha⁻¹), a standard acaricide for comparison (positive control), and an untreated control.[10][14]
- Application: The acaricide is applied using standard field equipment (e.g., backpack sprayer, airblast sprayer) to ensure uniform coverage of the crop foliage.[5]
- Population Sampling: The mite population density (number of mites per leaf or per cm²) is assessed before the application and at set intervals afterward (e.g., 3, 7, and 14 days after



spraying).[14]

- Data Collection: Samples of leaves are collected from each plot, and the number of mites (of different life stages) is counted in the laboratory using a microscope.
- Analysis: The percentage reduction in the mite population is calculated for each treatment relative to the untreated control. Data on crop yield and any signs of phytotoxicity are also recorded.[10][14]

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